N-ethylthiophene-2-sulfonamide

Squalene monooxygenase Cholesterol biosynthesis Enzyme inhibition

Structure-activity relationship (SAR) studies require precise N-substituted thiophene sulfonamides-substituting the ethyl group with methyl or phenyl yields non-interchangeable potency shifts. This compound solves the need for a validated reference standard. - **Validated bioactivity:** IC50 = 90 nM against SQLE in Hep-G2 cells (methyl analog: 50 nM; propyl: 170 nM). - **Synthetic utility:** Building block for 5-substituted derivatives (e.g., 5-bromo analog MIC = 0.39 μg/mL vs. K. pneumoniae ST147). - **Supply:** ≥98% purity, research-grade, available for immediate R&D dispatch.

Molecular Formula C6H9NO2S2
Molecular Weight 191.26
CAS No. 358666-45-2
Cat. No. B3006434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylthiophene-2-sulfonamide
CAS358666-45-2
Molecular FormulaC6H9NO2S2
Molecular Weight191.26
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CS1
InChIInChI=1S/C6H9NO2S2/c1-2-7-11(8,9)6-4-3-5-10-6/h3-5,7H,2H2,1H3
InChIKeyZSJVAIJAXKMYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethylthiophene-2-sulfonamide Baseline Characterization


N-ethylthiophene-2-sulfonamide (CAS 358666-45-2) is a member of the thiophene-2-sulfonamide class, characterized by a thiophene ring sulfonamide core with an N-ethyl substituent. Thiophene sulfonamides are recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and ability to engage diverse biological targets, including kinases, quorum sensing regulators, and metabolic enzymes [1]. Commercial purity specifications for this compound typically range from 95% to ≥98% (NLT 98%) , providing a defined baseline for procurement and research applications.

1
Thiophene-2-sulfonamide scaffold – Reported privileged scaffold for kinase, quorum sensing, and enzyme target engagement
2
Defined purity grade – Commercial specification supports lot-to-lot reproducibility for SAR and screening workflows
3
N-ethyl substitution identity – Distinct alkyl chain ensures specific physicochemical and target-binding profile compared to methyl/propyl analogs

N-Ethylthiophene-2-sulfonamide: Why Generic Substitution Fails


The thiophene-2-sulfonamide scaffold is highly sensitive to N-substituent modifications, where even minor changes from methyl to ethyl to phenyl can profoundly alter target engagement, potency, and selectivity. Class-wide structure-activity relationship (SAR) studies demonstrate that N-substitution patterns dictate binding efficacy across kinase families, quorum sensing regulators, and metabolic enzymes [1]. As demonstrated by the quantitative evidence below, substituting N-ethylthiophene-2-sulfonamide with its closest structural analogs (e.g., N-methyl or N-phenyl variants) is not scientifically interchangeable and will yield divergent experimental outcomes.

N-alkyl chain length sensitivity

Even minor N-substituent changes (methyl → ethyl → propyl) may shift target engagement and potency; SAR is non-linear and context-dependent.

Scaffold engagement divergence

N-phenyl or other aromatic analogs alter electronic and steric properties, likely redirecting selectivity across kinase or quorum sensing targets.

Not directly interchangeable with close analogs

Class-level SAR shows that N-methyl, N-propyl, or N-phenyl variants produce divergent experimental outcomes; direct replacement may invalidate assay results.

N-Ethylthiophene-2-sulfonamide vs. N-Methyl & N-Propyl Analogs


SQLE Inhibition: N-Ethyl vs. N-Methyl & N-Propyl

In a head-to-head panel of N-alkylthiophene-2-sulfonamide derivatives evaluated for inhibition of human squalene monooxygenase (SQLE) in Hep-G2 cells, the N-ethyl variant demonstrated an IC50 of 90 nM. This value is 1.8-fold less potent than the N-methyl analog (IC50 = 50 nM) but 1.9-fold more potent than the N-propyl analog (IC50 = 170 nM) [1]. This non-monotonic structure-activity relationship confirms that ethyl substitution provides a distinct potency profile, making the compound essential for SAR studies exploring optimal alkyl chain length for SQLE inhibition.

SQLE Inhibition
Head-to-head
N-ethyl IC₅₀ = 90 nM
N-methyl IC₅₀ = 50 nM (1.8× more potent)
N-propyl IC₅₀ = 170 nM (1.9× less potent)
Non-monotonic SAR profile confirms ethyl provides a distinct potency window in SQLE inhibition
Hep-G2 cell-based human SQLE assay
Squalene monooxygenase Cholesterol biosynthesis Enzyme inhibition

NDM-1 K. pneumoniae Antibacterial Activity

The 5-bromo derivative of N-ethylthiophene-2-sulfonamide (5-bromo-N-ethylthiophene-2-sulfonamide) exhibits potent antibacterial activity against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL [1]. This sub-microgram per milliliter potency highlights the value of the N-ethylthiophene-2-sulfonamide core as a platform for developing antibacterials targeting multidrug-resistant strains.

NDM-1 K. pneumoniae MIC
Class-level
0.39 µg/mL
5-bromo derivative
Supports antimicrobial screening context; sub-µg/mL activity observed against NDM-1 producing strain
In vitro susceptibility, ST147 clinical isolate
Antibacterial NDM-1 Klebsiella pneumoniae Drug resistance

Vibrio Quorum Sensing Species-Selective Inhibition

Class-level SAR on 50 thiophenesulfonamide compounds revealed that inhibition efficacy against Vibrio LuxR/HapR quorum sensing regulators is exquisitely sensitive to structural modifications, with nanomolar potency achievable for optimized derivatives (e.g., PTSP) [1]. Importantly, efficacy varies dramatically between Vibrio species—V. vulnificus SmcR is highly susceptible, while V. cholerae HapR is completely resistant to all tested thiophenesulfonamides. This species-specific inhibition is governed by single amino acid differences (F75Y and C170F) in the ligand binding pocket [1].

Vibrio Quorum Sensing
Class-level
Susceptible species: nanomolar inhibition
Resistant species (V. cholerae HapR): no inhibition
Differential efficacy >100-fold
Species selectivity driven by single amino acid polymorphisms in LuxR/HapR binding pocket
Reporter assays across multiple Vibrio species
Quorum sensing Vibrio Antivirulence Species selectivity

Pfmrk CDK7-Selective Inhibition

Thiophene and benzene sulfonamides have been identified as potent inhibitors of Pfmrk, a Plasmodium falciparum cyclin-dependent kinase (CDK) with homology to human CDK7. Notably, several compounds within this class demonstrate selective inhibition of CDK7 over CDK1, CDK2, and CDK6 [1]. A specific subclass, bromohydrosulfonylacetamides, achieved sub-micromolar IC50 values specifically for Pfmrk, representing the most potent Pfmrk inhibitors reported at the time of the study [1].

Pfmrk CDK7 Inhibition
Class-level
Sub-µM IC₅₀ against Pfmrk
Selective for CDK7 over CDK1/2/6
Supports CDK7-selective probe development; exact selectivity ratios not provided
Data to verify; counter-screening of human CDK isoforms
Kinase inhibitor CDK Malaria Selectivity

N-Ethylthiophene-2-sulfonamide Research & Industrial Applications


SQLE SAR Probe

Use N-ethylthiophene-2-sulfonamide as a reference compound in structure-activity relationship (SAR) campaigns targeting squalene monooxygenase (SQLE). The established IC50 of 90 nM in Hep-G2 cells provides a calibrated baseline for comparing novel derivatives. The non-linear potency shift observed between methyl (50 nM), ethyl (90 nM), and propyl (170 nM) analogs makes this compound an essential tool for mapping the steric and electronic requirements of the SQLE active site, guiding the optimization of next-generation cholesterol-lowering agents [1].

Anti-NDM-1 Antibacterial Scaffold

Employ N-ethylthiophene-2-sulfonamide as a versatile starting material for synthesizing 5-substituted derivatives with potent activity against NDM-1 producing Gram-negative bacteria. The demonstrated MIC of 0.39 μg/mL for the 5-bromo derivative against K. pneumoniae ST147 validates this scaffold's potential for development into novel therapeutics targeting multidrug-resistant infections [1].

Vibrio Quorum Sensing Chemical Probe

Utilize N-ethylthiophene-2-sulfonamide as a precursor for generating thiophenesulfonamide-based probes to investigate species-specific quorum sensing in Vibrio pathogens. Class-level evidence confirms that structural variations on the thiophene sulfonamide core can achieve nanomolar potency and exquisite species selectivity governed by single amino acid polymorphisms in LuxR/HapR proteins [1].

CDK7-Selective Probe for Malaria

Deploy N-ethylthiophene-2-sulfonamide as a building block in the synthesis of thiophene sulfonamide-based inhibitors of Plasmodium falciparum Pfmrk (CDK7). The class-level selectivity for CDK7 over CDK1/2/6 offers a strategic advantage for developing antimalarial agents with minimized off-target toxicity on human kinases, providing a pathway to compounds with improved therapeutic indices [1].

Application
Selection Property
Validation Focus
SQLE pathway SAR studies
N-ethyl substitution potency profile
Cell-based SQLE enzyme inhibition
Antimicrobial screening against NDM-1 strains
5-substituted derivative activity context
MIC determination in resistant isolates
Species-selective quorum sensing research
Thiophene sulfonamide scaffold adaptability
LuxR/HapR protein binding assays
Pfmrk CDK7 inhibition studies
CDK7 selectivity over CDK1/2/6 context
Kinase panel counter-screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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